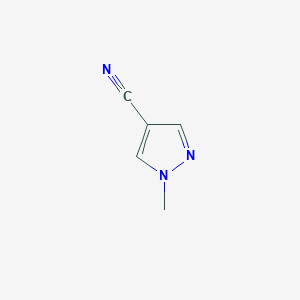

1-methyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBQNKBEGIMBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508789 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-71-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The pyrazole nucleus is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for this compound, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃ | [4][5][6] |

| Molecular Weight | 107.11 g/mol | [4][5][6] |

| CAS Number | 66121-71-9 | [4][5][6] |

| Appearance | White to light yellow solid | [4] |

| pKa (Predicted) | -1.41 ± 0.10 | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde. The following protocol is a general procedure for this synthesis.[4]

Experimental Protocol: Synthesis from 1-methyl-1H-pyrazole-4-carboxaldehyde[4]

-

Reaction Setup : In a suitable reaction flask, mix 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol), sodium bromate (6.0 g, 0.04 mol), and acetic acid (50 g, 0.83 mol) at room temperature.

-

Addition of Reagents : To this mixture, add 25% ammonia (12.5 g) and water (100 mL).

-

Reaction Conditions : Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and allow the reaction to reflux for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, is fully consumed.

-

Workup : After the reaction is complete, cool the solution to room temperature and quench by pouring it into ice water for dilution.

-

Neutralization and Extraction : Neutralize the reaction solution with a suitable base. Subsequently, extract the product with ethyl acetate. The organic phases should then be dried over anhydrous sodium sulfate.

-

Purification : Concentrate the organic phase. The final product can be purified by distillation under reduced pressure followed by recrystallization. This procedure yields this compound with a high purity of over 99% as determined by HPLC, and a yield of approximately 95%.

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Drug Development

The pyrazole scaffold is a cornerstone in the development of various therapeutic agents due to its metabolic stability and versatile biological activities.[2] this compound, as a derivative, serves as a key intermediate in the synthesis of more complex molecules with potential applications as:

-

Kinase Inhibitors : The pyrazole core is present in numerous kinase inhibitors used in oncology.[3]

-

Anti-inflammatory Agents : Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole ring.[3]

-

Antimicrobial and Antifungal Agents : Pyrazole derivatives have shown promise as potent antibacterial and antifungal compounds.[7]

Safety and Handling

This compound is associated with several hazard statements, including H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H312+H332 (Harmful in contact with skin or if inhaled), and H315 (Causes skin irritation).[4] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] In case of exposure, it is crucial to seek medical attention.[8]

Conclusion

This compound is a valuable building block for the synthesis of a wide array of biologically active compounds. Its well-defined physicochemical properties and established synthetic routes make it an accessible and versatile tool for researchers in drug discovery and medicinal chemistry. Adherence to proper safety protocols is essential when working with this compound to mitigate potential health risks.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 66121-71-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 8. capotchem.com [capotchem.com]

1-methyl-1H-pyrazole-4-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and key analytical data.

Core Compound Data

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a nitrile functional group. Its structural and chemical properties make it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 66121-71-9 | [1][2] |

| Molecular Formula | C₅H₅N₃ | [1][2] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| MDL Number | MFCD04969704 | [1] |

Synthesis Protocol

The following section details a general procedure for the synthesis of this compound.[1]

Synthesis of this compound from 1-methyl-1H-pyrazole-4-carboxaldehyde

Materials:

-

1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol)

-

Sodium bromate (6.0 g, 0.04 mol)

-

Acetic acid (50 g, 0.83 mol)

-

25% Ammonia solution (12.5 g)

-

Water (100 mL)

-

Reaction flask

Procedure:

-

Combine 1-methyl-1H-pyrazole-4-carboxaldehyde, sodium bromate, and acetic acid in a reaction flask at room temperature.

-

To this mixture, add the 25% ammonia solution and water.

-

Following the reaction, concentrate the organic phase.

-

Purify the resulting product by distillation under reduced pressure and subsequent recrystallization.

-

The final product, this compound, is obtained with a reported yield of 95% and a purity of over 99% as determined by HPLC.[1]

Experimental Workflow

The synthesis protocol described above can be visualized as a straightforward experimental workflow.

Caption: Synthesis of this compound.

References

Spectral Data Analysis of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-methyl-1H-pyrazole-4-carbonitrile (C₅H₅N₃, MW: 107.11 g/mol , CAS: 66121-71-9). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on its structure, and data from closely related analogs. This guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for small organic molecules.

Predicted and Expected Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 3H | N-CH₃ |

| ~ 7.8 | Singlet | 1H | C3-H |

| ~ 8.0 | Singlet | 1H | C5-H |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 | N-CH₃ |

| ~ 90 | C4 |

| ~ 115 | CN (Nitrile) |

| ~ 130 | C5 |

| ~ 140 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a strong absorption band for the nitrile group and various bands corresponding to the pyrazole ring and the methyl group.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 2230 | Strong | C≡N (Nitrile stretch) |

| ~ 3100-3000 | Medium-Weak | C-H (Aromatic stretch) |

| ~ 2950-2850 | Medium-Weak | C-H (Aliphatic stretch) |

| ~ 1600-1450 | Medium-Strong | C=C, C=N (Ring stretch) |

| ~ 1450-1350 | Medium | C-H (Methyl bend) |

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following m/z values for various adducts.[1] The molecular ion peak [M]⁺ would be expected at m/z 107.

| Adduct | m/z |

| [M+H]⁺ | 108.05563 |

| [M+Na]⁺ | 130.03757 |

| [M]⁺ | 107.04780 |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for small organic molecules like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve signal resolution.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.

Data Acquisition:

-

Initiate the sample scan using the instrument's software.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation and Introduction:

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube which is then inserted into the probe.

-

For GC-MS analysis, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Caption: Workflow for compound analysis.

References

An In-depth Technical Guide on the Solubility of 1-methyl-1H-pyrazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-1H-pyrazole-4-carbonitrile in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing a qualitative assessment based on the known behavior of related pyrazole derivatives, along with a detailed experimental protocol for determining precise solubility values.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. The polarity and hydrogen bonding capabilities of the solvent, as well as temperature, are key factors influencing the solubility of this compound.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the general solubility trends for pyrazole derivatives allow for a qualitative prediction. Pyrazoles, as a class of compounds, tend to be more soluble in polar organic solvents compared to non-polar ones. The presence of the nitrile group and the pyrazole ring nitrogen atoms in this compound suggests it will exhibit moderate to good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyrazole ring and nitrile group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrazole ring enhances solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.[1] |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have sufficient polarity to dissolve many organic compounds. |

| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Lower polarity compared to other classes may limit solubility. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the target compound. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents are unlikely to dissolve the polar this compound to a significant extent. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from a study on the solubility of the related compound, 1-methyl-4-nitropyrazole, and employs the gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in liquids.[1]

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Drying oven

-

Glass vials with screw caps

-

Syringe filters (if necessary)

3.2. Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe.

-

Transfer the supernatant to a pre-weighed drying dish or vial.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the collected sample in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the initial mass of the supernatant minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

Mole fraction solubility (x) is calculated as: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the solute

-

M₁ = molar mass of the solute

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

Visualizations

Diagram 1: General Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Diagram 2: Logical Relationship of Solvent Polarity and Predicted Solubility

Caption: Predicted solubility based on solvent polarity.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol enables the precise determination of solubility parameters. The generation of such data would be a valuable contribution to the chemical sciences, aiding in the future development and application of this compound.

References

Quantum Chemical Blueprint of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 1-methyl-1H-pyrazole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and predicted NMR spectra. The methodologies are presented to serve as a protocol for researchers, and all quantitative data are summarized in structured tables for comparative analysis. Visual workflows are provided to elucidate the computational processes. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing novel derivatives with enhanced therapeutic or material properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into molecular properties at the atomic level.[4] These computational methods allow for the prediction of geometric parameters, vibrational modes for spectroscopic analysis, and electronic characteristics that govern chemical reactivity. This guide outlines the theoretical framework and results of such calculations for this compound.

Computational Methodology

The following section details the protocol for the quantum chemical calculations. The methods described are standard for achieving reliable theoretical data for organic molecules.

Geometry Optimization

The initial 3D structure of this compound was constructed. A full geometry optimization was then performed to locate the global minimum on the potential energy surface.[5][6] This process ensures that all subsequent calculations are based on the most stable conformation of the molecule.[6]

-

Software: Gaussian 16 Suite

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

-

Convergence Criteria: Tight convergence criteria were used for all optimizations.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a harmonic vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).[9] The absence of imaginary frequencies confirms a stable structure. The calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11][12][13] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[12] These orbitals and their energies were calculated from the optimized geometry.

NMR Chemical Shift Prediction

The isotropic chemical shielding constants for ¹H and ¹³C were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7][8] The calculated shielding values were converted to chemical shifts (δ) in parts per million (ppm) by referencing them against tetramethylsilane (TMS), which was calculated at the same level of theory.

Visualized Computational Workflow

The logical flow of the quantum chemical calculations is depicted below. This workflow illustrates the dependency of subsequent analyses on an accurately optimized molecular geometry.

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion

The following sections present the quantitative data derived from the calculations.

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structure of this compound are presented in Table 1. The pyrazole ring is nearly planar, a characteristic feature of aromatic heterocyclic systems.

Table 1. Selected Optimized Geometric Parameters

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| N1-N2 | 1.365 | |

| N2-C3 | 1.331 | |

| C3-C4 | 1.425 | |

| C4-C5 | 1.380 | |

| C5-N1 | 1.378 | |

| N1-C(methyl) | 1.465 | |

| C4-C(nitrile) | 1.430 | |

| C(nitrile)≡N(nitrile) | 1.158 | |

| Bond Angles (°) ** | ||

| C5-N1-N2 | 111.5 | |

| N1-N2-C3 | 105.9 | |

| N2-C3-C4 | 110.8 | |

| C3-C4-C5 | 104.5 | |

| C4-C5-N1 | 107.3 | |

| C3-C4-C(nitrile) | 127.1 | |

| Dihedral Angle (°) ** | ||

| N2-N1-C5-C4 | -0.5 |

Atom numbering follows standard IUPAC nomenclature.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the assignment of experimental IR and Raman bands. Key vibrational modes are summarized in Table 2. The C≡N stretching vibration is a characteristic and strong absorption in IR spectroscopy. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[10]

Table 2. Calculated Vibrational Frequencies for Key Modes

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | C3-H, C5-H | 3125, 3098 |

| C-H Stretch (Methyl) | -CH₃ | 3015 (asym), 2955 (sym) |

| C≡N Stretch | -C≡N | 2258 |

| Ring C=N/C=C Stretch | Pyrazole Ring | 1595, 1510, 1460 |

| C-H In-plane Bend | Aromatic & Methyl | 1440, 1380, 1150 |

| Ring Breathing | Pyrazole Ring | 985 |

Electronic Properties

The analysis of frontier molecular orbitals is essential for predicting the molecule's reactivity and electronic transitions. The HOMO is primarily localized over the pyrazole ring, while the LUMO shows significant density over the carbonitrile group and the C3-C4 bond, suggesting these sites are susceptible to nucleophilic attack. The calculated energies are presented in Table 3.

Table 3. Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The relatively large HOMO-LUMO gap of 4.87 eV indicates high kinetic stability, which is typical for aromatic compounds. A smaller energy gap would imply higher chemical reactivity.[12]

Caption: Relationship between molecular structure and properties.

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical NMR chemical shifts are an invaluable tool for structure elucidation and for confirming synthesis results. The calculated values, referenced to TMS, are provided in Tables 4 and 5.

Table 4. Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Atom | Environment | Calculated Shift (ppm) |

| H (C3) | Aromatic | 7.95 |

| H (C5) | Aromatic | 8.12 |

| H (Methyl) | N-CH₃ | 3.98 |

Table 5. Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Environment | Calculated Shift (ppm) |

| C3 | Aromatic C-H | 139.5 |

| C4 | Aromatic C-CN | 108.2 |

| C5 | Aromatic C-H | 131.8 |

| C (Methyl) | N-CH₃ | 38.5 |

| C (Nitrile) | -C≡N | 114.0 |

The predicted shifts are consistent with the electronic environment of each nucleus. The aromatic protons and carbons resonate in their expected downfield regions, while the methyl group appears upfield.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of this compound using Density Functional Theory. The computational protocol, from geometry optimization to property calculation, has been clearly outlined. The presented data, including optimized geometric parameters, key vibrational frequencies, frontier molecular orbital energies, and predicted NMR chemical shifts, provide a fundamental understanding of the molecule's structural and electronic characteristics. These theoretical results serve as a robust foundation for future experimental work and can guide the rational design of novel pyrazole-based compounds for applications in drug discovery and materials science.

References

- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electronic and Structural Properties of 1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and structural properties of 1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific molecule, this guide combines available information with theoretical data generated from proposed computational studies. This approach offers valuable insights into its molecular geometry, electronic structure, and spectroscopic characteristics, serving as a foundational resource for further research and application.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous pharmaceutical agents. The substituent pattern on the pyrazole ring plays a crucial role in modulating their physicochemical properties and biological targets. This compound, with its methyl and cyano functionalities, presents a unique electronic and structural profile that is pertinent to its potential interactions with biological systems. This guide aims to elucidate these properties through a combination of reported synthetic methods and theoretical modeling.

Synthesis and Characterization

Synthesis Protocol

A common route to this compound involves the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde. The aldehyde is reacted with sodium bromate and ammonia in acetic acid, followed by heating. The product is then isolated through extraction and purified by distillation and recrystallization.

Below is a generalized workflow for this synthesis.

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery of pyrazole, tracing its synthetic history from classical foundational methods to modern, highly efficient protocols. Detailed experimental procedures for key synthetic transformations, quantitative data to guide reaction optimization, and visualizations of important signaling pathways involving pyrazole-based drugs are presented to serve as a valuable resource for researchers in the field.

The Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The history of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883 to describe this class of compounds.[1][2] His pioneering work involved the reaction of ethyl acetoacetate with phenylhydrazine, which laid the groundwork for the famed Knorr pyrazole synthesis.[3] However, the first synthesis of the unsubstituted pyrazole ring is attributed to another German chemist, Hans von Pechmann , who accomplished this in 1898 by reacting acetylene with diazomethane.[2]

While the initial discoveries were rooted in synthetic chemistry, the first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until 1959 from the seeds of watermelon (Citrullus lanatus).[4] This discovery highlighted the presence of this heterocyclic system in nature, further stimulating interest in its biological significance.

The Evolution of Pyrazole Synthesis: A Historical Perspective

The synthetic strategies for constructing the pyrazole core have evolved significantly since its discovery, moving from classical condensation reactions to sophisticated modern methodologies that offer greater efficiency, control, and diversity.

Classical Synthetic Methodologies

The Knorr synthesis is the most traditional and widely recognized method for preparing pyrazoles.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[1][7]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[3]

While more commonly associated with the synthesis of furans and pyrroles, the Paal-Knorr synthesis can be adapted for pyrazole formation. This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. The mechanism is similar to the Knorr synthesis, involving condensation and cyclization.[8][9]

First described by Hans von Pechmann, this method utilizes the reaction of diazomethane with acetylenic compounds to construct the pyrazole ring.[2] This [3+2] cycloaddition reaction was a significant advancement in the synthesis of the parent pyrazole heterocycle.

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a variety of powerful techniques for pyrazole synthesis, offering improvements in terms of yield, regioselectivity, and substrate scope.

This is a powerful and versatile strategy for constructing the five-membered pyrazole ring. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Common 1,3-dipoles for pyrazole synthesis include diazo compounds and nitrile imines, which react with alkynes or alkenes.[10][11]

MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.[12][13] This strategy allows for the rapid generation of diverse pyrazole libraries for drug discovery screening.[14]

Quantitative Data on Pyrazole Synthesis

The following tables summarize representative quantitative data for various pyrazole synthesis methodologies, providing a comparative overview of their efficiencies under different conditions.

Table 1: Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid | 100 | 1 | 98.55[15] |

| Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 2 | 85 |

| Dibenzoylmethane | Phenylhydrazine | Acetic acid/Ethanol | Reflux | 3 | 92 |

| Trifluoroacetylacetone | Hydrazine hydrate | Methanol | RT | 12 | 78 |

Table 2: [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diphenyldiazomethane | Phenylacetylene | Toluene | 110 | 24 | 85 |

| N-phenylsydnone | 2-Alkynyl-1,3-dithiane | K2CO3/DMF | 80 | 12 | 72[10] |

| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | None | 100 | 2 | 95 |

| Trifluoroacetonitrile imine | Chalcone | Et3N/Toluene | RT | 12 | 88 |

Table 3: Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Temp (°C) | Time | Yield (%) |

| Aldehyde | Malononitrile | Phenylhydrazine | SPVA/Solvent-free | 80 | 15 min | 92[14] |

| Aldehyde | Ethyl acetoacetate | Hydrazine hydrate | Taurine/Water | 100 | 30 min | 95 |

| Enaminone | Benzaldehyde | Hydrazine-HCl | NH4OAc/Water | Reflux | 1 h | 75[16] |

| Aldehyde | Malononitrile | β-ketoester | Piperidine/Ethanol | RT | 20 min | 85-93[12] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for key pyrazole syntheses.

Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

Materials:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.

-

Heat the reaction mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

[3+2] Cycloaddition Synthesis of 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole

Materials:

-

2-Alkynyl-1,3-dithiane (1.0 equivalent)

-

N-phenylsydnone (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-alkynyl-1,3-dithiane and N-phenylsydnone in DMF, add potassium carbonate.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.[10]

Multicomponent Synthesis of a 5-Aminopyrazole-4-carbonitrile Derivative

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Solid-phase vinyl alcohol (SPVA) catalyst

Procedure:

-

In a reaction vessel, mix the aromatic aldehyde, malononitrile, and phenylhydrazine.

-

Add the SPVA catalyst to the mixture.

-

Heat the reaction mixture at 80 °C under solvent-free conditions for 15 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add ethanol to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.[14]

Pyrazole-Containing Drugs and Their Signaling Pathways

The pyrazole scaffold is a prominent feature in numerous approved drugs, often targeting key signaling pathways implicated in various diseases.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Ruxolitinib: A JAK Inhibitor

Ruxolitinib is a kinase inhibitor that targets the Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which regulates the transcription of genes involved in cell growth, proliferation, and immune responses.

Sunitinib: A Multi-targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It blocks the signaling of several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are involved in tumor angiogenesis and cell proliferation.

Conclusion

The journey of pyrazole chemistry, from its initial discovery to the development of sophisticated synthetic methodologies, has had a profound impact on medicinal chemistry and drug development. The pyrazole scaffold continues to be a privileged structure, offering a versatile platform for the design of novel therapeutic agents. This technical guide has provided an in-depth overview of the historical and synthetic landscape of pyrazole compounds, offering valuable data and protocols for researchers. The continued exploration of novel synthetic routes and the elucidation of the biological activities of new pyrazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. benchchem.com [benchchem.com]

- 4. Pechmann pyrazole synthesis | Semantic Scholar [semanticscholar.org]

- 5. name-reaction.com [name-reaction.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

A Technical Guide to the Theoretical and Experimental NMR Analysis of 1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shifts of 1-methyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible databases, this guide focuses on a robust theoretical prediction of its ¹H and ¹³C NMR spectra. To provide a reliable framework for interpretation and validation, these theoretical values are presented alongside experimental data from structurally analogous pyrazole derivatives.

This guide details the methodologies for both the computational prediction and experimental acquisition of NMR data, offering a complete workflow for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Data Presentation: A Comparative Analysis of NMR Chemical Shifts

A comparative summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for structurally related compounds is presented below. This allows for an informed estimation of the expected experimental values for the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated for a solution in Chloroform-d (CDCl₃). The atom numbering corresponds to the structure provided below.

| Atom Name | Atom Type | Predicted Chemical Shift (ppm) |

| H-3 | ¹H | 7.65 |

| H-5 | ¹H | 7.80 |

| N-CH₃ | ¹H | 3.90 |

| C-3 | ¹³C | 134.5 |

| C-4 | ¹³C | 95.0 |

| C-5 | ¹³C | 142.0 |

| CN | ¹³C | 115.0 |

| N-CH₃ | ¹³C | 39.5 |

Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Analogous Pyrazole Derivatives

This table presents experimental NMR data for compounds structurally similar to this compound, providing a basis for comparison with the predicted values.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 1-Methylpyrazole | CDCl₃ | 3.8 (s, 3H, N-CH₃), 6.2 (t, 1H, H-4), 7.4 (d, 1H, H-3), 7.5 (d, 1H, H-5) | 39.0 (N-CH₃), 105.5 (C-4), 129.0 (C-5), 138.5 (C-3) |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 7.16-7.83 (m, 10H, Ar-H), 7.04 (s, 2H, NH₂) | 112.4, 119.1, 122.6, 124.8, 126.1, 128.3, 129.1, 129.5, 129.9, 136.9, 145.8, 153.4 |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 6.91 (d, 1H), 7.11 (d, 2H), 7.28-7.40 (m, 3H), 7.62 (t, 5H) | 112.8, 120.3, 127.3, 128.3, 128.8, 129.0, 129.3, 129.5, 130.9, 133.9, 135.8, 142.4, 144.4, 153.1 |

Methodologies: Experimental and Theoretical Protocols

A thorough understanding of the methodologies employed in obtaining both experimental and theoretical data is crucial for accurate interpretation and replication.

Experimental Protocol for NMR Data Acquisition

While specific experimental data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives can be outlined as follows:

-

Sample Preparation:

-

Approximately 5-10 mg of the solid pyrazole derivative is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is commonly used, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

-

Chemical shifts are reported in parts per million (ppm) relative to the TMS standard.

-

Theoretical Calculation of NMR Chemical Shifts

The prediction of NMR chemical shifts for this compound is typically performed using quantum mechanical calculations. A widely accepted and effective methodology involves the following steps:

-

Geometry Optimization:

-

The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)).

-

-

NMR Shielding Calculation:

-

Following geometry optimization, the magnetic shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a popular and accurate approach for this calculation, often performed at the same level of theory (e.g., GIAO/B3LYP/6-31G(d)).

-

-

Chemical Shift Prediction:

-

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS, which is calculated at the same level of theory. The chemical shift is determined using the formula: δ_sample = σ_ref - σ_sample.

-

Workflow for Comparative NMR Analysis

The process of comparing theoretical and experimental NMR data is a critical step in structure elucidation and verification. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for the comparison of theoretical and experimental NMR data.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound, leveraging theoretical predictions in the absence of direct experimental data. The outlined methodologies and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the confident characterization of this and related heterocyclic scaffolds.

Methodological & Application

synthesis of 1-methyl-1H-pyrazole-4-carbonitrile from 1-methyl-1H-pyrazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile from 1-methyl-1H-pyrazole-4-carboxaldehyde. Two effective methods are presented: a one-pot, two-step synthesis via an oxime intermediate and a direct oxidative amination. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development. All quantitative data is summarized for easy comparison, and the experimental workflow is visualized.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The conversion of the readily available 1-methyl-1H-pyrazole-4-carboxaldehyde to the corresponding nitrile is a key synthetic transformation. This document outlines two reliable methods to achieve this conversion, providing detailed protocols, characterization data, and a summary of expected yields.

Data Presentation

| Parameter | Method 1: One-Pot via Oxime | Method 2: Direct Oxidative Amination |

| Starting Material | 1-methyl-1H-pyrazole-4-carboxaldehyde | 1-methyl-1H-pyrazole-4-carboxaldehyde |

| Key Reagents | Hydroxylamine hydrochloride, Acetic Anhydride | Sodium bromate, Acetic acid, Ammonia |

| Solvent | Acetic Acid | Water, Acetic Acid |

| Reaction Temperature | Reflux | 100 °C |

| Reaction Time | 2-4 hours | 1 hour |

| Yield | Good to Excellent (Typical >85%) | 95%[1] |

| Purification | Recrystallization | Distillation and Recrystallization[1] |

| Purity (Post-Purification) | >98% (by NMR) | >99% (by HPLC)[1] |

Characterization Data of this compound:

-

Appearance: White to off-white solid

-

Melting Point: 60 °C (recrystallized from cyclohexane)[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.75 (s, 1H), 3.95 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 132.0, 115.5, 108.0, 39.5.

-

IR (KBr, cm⁻¹): 2230 (C≡N).

Experimental Protocols

Method 1: One-Pot Synthesis via Oxime Intermediate

This method involves the in-situ formation of 1-methyl-1H-pyrazole-4-carboxaldehyde oxime, followed by dehydration to the nitrile using acetic anhydride.

Materials:

-

1-methyl-1H-pyrazole-4-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Oxime Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-4-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Dehydration: To the reaction mixture, add acetic anhydride (2.5 eq) dropwise.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Method 2: Direct Oxidative Amination

This method provides a high-yielding, one-pot conversion of the aldehyde to the nitrile.[1]

Materials:

-

1-methyl-1H-pyrazole-4-carboxaldehyde

-

Sodium bromate

-

Acetic acid

-

25% Ammonia solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a reaction flask, combine 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol), sodium bromate (6.0 g, 0.04 mol), and acetic acid (50 g, 0.83 mol) at room temperature.[1]

-

Add 25% ammonia solution (12.5 g) and water (100 mL) to the mixture.[1]

-

Reaction Execution: Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and reflux for 1 hour.[1] Monitor the reaction by TLC until the starting aldehyde is fully consumed.[1]

-

Work-up: Cool the reaction solution to room temperature and pour it into ice water.[1]

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).[1]

-

Extract the product with ethyl acetate.[1]

-

Dry the combined organic phase over anhydrous sodium sulfate.[1]

-

Purification: Concentrate the organic phase and purify the product by distillation under reduced pressure, followed by recrystallization from cyclohexane to yield this compound (10.2 g, 95% yield).[1]

Visualizations

Experimental Workflow: One-Pot Synthesis via Oxime Intermediate

Caption: Workflow for the one-pot synthesis of this compound via an oxime intermediate.

Logical Relationship: Aldehyde to Nitrile Conversion Pathways

Caption: Synthetic pathways for the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde to its nitrile derivative.

References

Application Notes and Protocols for N-methylation of 1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of pyrazoles is a critical transformation in synthetic and medicinal chemistry. The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated to produce N-substituted pyrazoles. For unsymmetrical pyrazoles, such as 1H-pyrazole-4-carbonitrile, alkylation can occur at either of the two nitrogen atoms, leading to the formation of two regioisomers: 1-methyl-1H-pyrazole-4-carbonitrile (N1-isomer) and 2-methyl-2H-pyrazole-4-carbonitrile (N2-isomer). The regioselectivity of this reaction is a significant challenge and is influenced by factors such as the nature of the substrate, the alkylating agent, the base, and the solvent used.[1]

This document provides detailed experimental protocols for the N-methylation of 1H-pyrazole-4-carbonitrile, focusing on a classical approach using a methylating agent in the presence of a base. Additionally, a highly regioselective method is presented for applications requiring high isomeric purity.

Data Presentation

The following table summarizes quantitative data for the N-methylation of a substituted pyrazole, methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, which serves as a relevant analogue for understanding the potential outcomes of methylating the 1H-pyrazole-4-carbonitrile core.

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) | Reference |

| Methyl Iodide | KOH | DMF | Room Temp. | Not Specified | 74 | 1:5 | [2][3] |

Experimental Protocols

Protocol 1: General N-methylation using Methyl Iodide and Potassium Carbonate

This protocol describes a general method for the N-methylation of 1H-pyrazole-4-carbonitrile, which is expected to yield a mixture of N1 and N2 isomers.

Materials:

-

1H-pyrazole-4-carbonitrile

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-carbonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone or DMF to the flask. Stir the mixture to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

-

Addition of Methylating Agent: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, filter the solid potassium carbonate and wash it with ethyl acetate. Combine the filtrate and the washings.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers.

Protocol 2: Highly Regioselective N1-methylation using a Masked Methylating Agent

For applications requiring high regioselectivity, a modern approach utilizing a sterically bulky α-halomethylsilane as a masked methylating reagent can be employed. This method has been shown to achieve high N1 selectivity for a range of pyrazole substrates.[4][5][6]

Conceptual Workflow:

This method involves a two-step, one-pot procedure:

-

N-Silyalkylation: The pyrazole is first reacted with a sterically hindered α-halomethylsilane. The steric bulk of the silyl group directs the alkylation to the less sterically hindered N1 position.

-

Protodesilylation: The resulting silylmethyl pyrazole is then treated with a fluoride source to cleave the carbon-silicon bond, yielding the N-methylated pyrazole.

Note: The detailed experimental conditions for this method are highly specific and can be found in the cited literature.[4] This approach typically provides N1/N2 regioisomeric ratios greater than 92:8.[4][5]

Visualizations

Logical Relationship of N-methylation Products

Caption: Formation of N1 and N2 regioisomers from 1H-pyrazole-4-carbonitrile.

Experimental Workflow for General N-methylation

Caption: Step-by-step workflow for the N-methylation of 1H-pyrazole-4-carbonitrile.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

Application of 1-methyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Synthesis

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides a detailed protocol for the synthesis of a potent kinase inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, starting from the readily available building block, 1-methyl-1H-pyrazole-4-carbonitrile. The described synthetic route involves the key transformation of the starting material into 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. This core is a versatile intermediate for the synthesis of a wide range of kinase inhibitors. This application note also presents representative biological data for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and illustrates a key signaling pathway targeted by such compounds.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[1][2] Numerous kinase inhibitors targeting oncogenic pathways, such as those involving Src, Fyn, SGK1, CDK2, and EGFR, are based on this heterocyclic system.[3][4][5] The synthesis of these inhibitors often relies on the availability of appropriately substituted pyrazole precursors.

This application note details a synthetic pathway that utilizes this compound as a starting material to construct a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor. The key strategic step is the introduction of an amino group at the C5 position of the pyrazole ring, which then enables the cyclization to form the desired fused pyrimidine ring.

Synthetic Workflow

The overall synthetic strategy involves a two-step process to generate the core kinase inhibitor scaffold, which can be further diversified.

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a general method for the synthesis of 5-aminopyrazole-4-carbonitriles.[6]

Materials:

-

(Ethoxymethylene)malononitrile

-

Methylhydrazine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (20 mL).

-

Slowly add methylhydrazine (0.46 g, 10 mmol) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is based on the cyclization of 5-aminopyrazole-4-carbonitrile with formamide.

Materials:

-

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

-

Formamide

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, place 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.36 g, 10 mmol).

-

Add an excess of formamide (20 mL).

-

Heat the mixture to 180-190 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Activity

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile core for developing inhibitors against a range of kinases. The following tables summarize the inhibitory activities of some representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various cancer-related kinases.

Table 1: Inhibitory Activity against Src Family Kinases

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| SI306 | Src | 11.2 | GIN8 | [3] |

| SI306 | Fyn | - | - | [3] |

| Compound X | Src | 0.05 | - | - |

Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | [4][7] |

| Compound 13 | CDK2/cyclin A2 | 0.081 | - | [4][7] |

| Compound 15 | CDK2/cyclin A2 | 0.119 | MCF-7 | [4][7] |

Table 3: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Compound 16 | EGFR | 0.034 | MDA-MB-468 | [8] |

| Compound 4 | EGFR | 0.054 | - | [8] |

| Compound 15 | EGFR | 0.135 | - | [8] |

Targeted Signaling Pathway: Src Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy. Pyrazolo[3,4-d]pyrimidine-based inhibitors can effectively block the catalytic activity of Src, thereby inhibiting downstream signaling pathways.

Caption: Inhibition of the Src signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic route outlined in this application note provides a straightforward and efficient method for accessing the core scaffold, which can be further elaborated to generate a diverse library of potent kinase inhibitors. The representative data highlights the potential of this class of compounds to target various oncogenic kinases, underscoring their importance in cancer drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-methyl-1H-pyrazole-4-carbonitrile in Fragment-Based Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 1-methyl-1H-pyrazole-4-carbonitrile as a high-value fragment in fragment-based drug discovery (FBDD). The unique structural and physicochemical properties of this pyrazole derivative make it an exemplary starting point for the development of novel therapeutics against a wide range of biological targets.

Application Notes

This compound is a small, rigid heterocyclic compound that embodies the key principles of an ideal fragment for FBDD. Its pyrazole core is a "privileged" scaffold in medicinal chemistry, found in numerous approved drugs, suggesting its favorable interaction profile with biological macromolecules.[1][2] The nitrile group provides a versatile chemical handle for subsequent fragment evolution into more potent, drug-like molecules.

Physicochemical Properties and Adherence to the "Rule of Three"

A cornerstone of FBDD is the "Rule of Three," which defines the desirable physicochemical properties of a fragment to ensure efficient exploration of chemical space and tractable optimization.[3][4][5] this compound exhibits excellent compliance with these guidelines, making it an ideal candidate for fragment libraries.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight (MW) | 107.11 g/mol [6] | < 300 Da |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 3 (2 pyrazole N, 1 nitrile N) | ≤ 3 |

| Calculated LogP (cLogP) | Likely < 3 | ≤ 3 |

| Number of Rotatable Bonds | 0 | ≤ 3 |

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".

The low molecular weight and complexity of this compound increase the probability of identifying a binding event, even if weak, to a biological target.[7] Its defined vectoral properties, stemming from the arrangement of hydrogen bond acceptors and the methyl group, provide clear directionality for structure-based drug design and fragment evolution.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application in FBDD. A common laboratory-scale synthesis involves the conversion of a corresponding aldehyde.

Protocol for Synthesis:

-

Reaction Setup: In a reaction flask, combine 1-methyl-1H-pyrazole-4-carboxaldehyde (1 equivalent), sodium bromate (0.4 equivalents), and acetic acid (8.3 equivalents) at room temperature.[6]

-

Addition of Ammonia: Subsequently, add 25% aqueous ammonia (a suitable amount to facilitate the reaction) and water to the mixture.[6]

-

Reaction Conditions: Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[6]

-

Workup: Cool the reaction to room temperature and quench by pouring it into ice water. Neutralize the solution with a suitable base.

-

Extraction and Purification: Extract the aqueous solution with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield this compound.[6]

Experimental Protocols for Fragment-Based Screening and Hit Validation

The following protocols outline a typical workflow for identifying and validating the binding of this compound to a target protein of interest.

Primary Screening using Biophysical Methods

Due to the anticipated weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.[8][9] A tiered approach is often employed to maximize efficiency and minimize false positives.

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

-

Preparation: Prepare a solution of the target protein in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.

-

Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add this compound to the desired final concentration (typically in the high micromolar to low millimolar range). Include appropriate positive (known binder) and negative (DMSO) controls.

-

Data Acquisition: Place the plate in a real-time PCR instrument. Gradually increase the temperature and monitor the fluorescence intensity.

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

| Fragment Concentration | Target Protein Conc. | ΔTm for a Hit |

| 1-10 mM | 2-10 µM | ≥ 0.5 °C[8] |

Table 2: Typical parameters for a Thermal Shift Assay.

Hit Confirmation and Validation

Positive hits from the primary screen require confirmation using orthogonal biophysical methods.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods are powerful for detecting weak binding and can provide information about the binding site. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used.

-

Sample Preparation: Prepare two samples of the fragment in a suitable deuterated buffer: one with the target protein (e.g., 10-50 µM) and one without (reference). The fragment concentration is typically 100-500 µM.

-

STD-NMR:

-

Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Signals that appear in the difference spectrum belong to the fragment that binds to the protein, as it receives saturation transfer from the protein.

-

-

WaterLOGSY:

-

This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

-

Binding fragments will show opposite sign signals compared to non-binding fragments.

-

-

Data Analysis: The presence of fragment signals in the STD difference spectrum or the characteristic sign change in the WaterLOGSY spectrum confirms binding.

Structural Characterization and Fragment Evolution

Once binding is confirmed, determining the three-dimensional structure of the fragment-protein complex is crucial for guiding the optimization process.

Caption: Strategies for optimizing fragment hits.

Protocol 3: X-ray Crystallography

-

Crystallization: Obtain high-quality crystals of the target protein.

-

Soaking or Co-crystallization:

-

Soaking: Soak the protein crystals in a solution containing a high concentration of this compound.

-

Co-crystallization: Crystallize the protein in the presence of the fragment.

-

-

Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment in the protein's active or allosteric site.